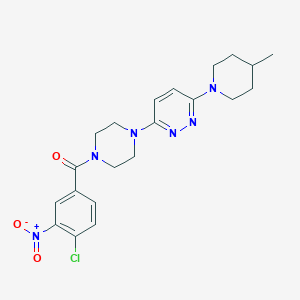

(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a multifaceted chemical structure utilized in various scientific domains. Known for its complex molecular makeup, it offers significant potential for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Creating this compound involves intricate synthetic routes, often starting with key reactants such as 4-Chloro-3-nitrobenzene and 4-methylpiperidine. Typical reaction conditions may include:

Step 1: : Nitration and halogenation of benzene derivatives.

Step 2: : Coupling reactions to introduce piperazinyl and pyridazinyl groups.

Step 3: : Final methanone formation under controlled conditions, often involving catalysts.

Industrial Production Methods:

In industrial settings, large-scale production requires precise conditions:

Reagents: : High-purity raw materials to ensure quality.

Catalysts: : To speed up the reaction rates.

Temperature and Pressure: : Optimized to maintain product integrity.

Purification: : Advanced techniques like chromatography ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Possible alteration of the nitro group to other nitrogen-containing functional groups.

Reduction: : Conversion of the nitro group to an amine.

Substitution: : Halogen (chlorine) displacement with other groups.

Common Reagents and Conditions:

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen.

Substitution: : Strong bases like sodium hydride (NaH) or other nucleophiles.

Major Products:

Depending on the type of reaction, the products may vary:

Oxidation: : Formation of nitroso or nitro derivatives.

Reduction: : Amines.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

The compound finds usage in multiple fields:

Chemistry: : As a reagent in the synthesis of more complex molecules.

Medicine: : Could serve as a precursor or intermediate in drug synthesis.

Industry: : Used in developing advanced materials or as a part of chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways:

The compound's mechanism often involves:

Binding: : To specific receptors or enzymes, influencing biological processes.

Pathways: : It might act on specific signaling pathways, leading to alterations in cell functions or reactions.

Comparison with Similar Compounds

4-Chloro-3-nitrophenyl derivatives: : Other similar structures with different substitutions.

Piperazine derivatives: : Compounds that include different aryl or alkyl groups attached to the piperazine ring.

Pyridazine analogs: : Compounds with slight modifications in the pyridazine ring, offering varied biological activities.

This compound is a treasure trove of possibilities for synthetic chemists and researchers alike, bridging gaps across multiple scientific disciplines

Biological Activity

The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS Number: 899953-54-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN6O3, with a molecular weight of 444.9 g/mol. The structure features a chloro-nitrophenyl moiety linked to a piperazine derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 899953-54-9 |

| Molecular Formula | C21H25ClN6O3 |

| Molecular Weight | 444.9 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing several compounds with significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating potential as anti-tubercular agents .

Anticancer Activity

The compound's structural elements suggest potential anticancer activity. In related studies, similar piperazine derivatives have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). For example, one derivative demonstrated an IC50 value of approximately 25.72 μM in inducing apoptosis in MCF7 cells . The mechanism appears to involve the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of various substituted piperazine derivatives revealed that certain compounds exhibited notable anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds structurally similar to our target compound showed IC90 values between 3.73 and 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of related compounds on HEK-293 cells, it was found that most active derivatives were non-toxic at effective concentrations. This safety profile is crucial for further development and testing in vivo .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The anticancer activity is likely mediated through the induction of apoptosis via mitochondrial pathways.

- Modulation of Neurotransmitter Systems : Potential effects on serotonin and dopamine receptors may contribute to its neuropharmacological effects.

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFXPDNIUHSWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.